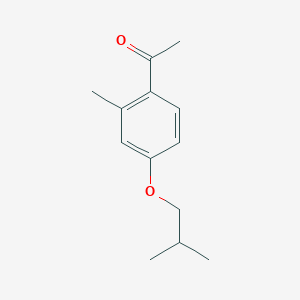

4'-iso-Butoxy-2'-methylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-iso-Butoxy-2’-methylacetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of an iso-butoxy group and a methyl group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-iso-Butoxy-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of iso-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of 4’-iso-Butoxy-2’-methylacetophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4’-iso-Butoxy-2’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

4’-iso-Butoxy-2’-methylacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-2’-methylacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its detailed mechanism of action .

Comparison with Similar Compounds

4’-Methylacetophenone: Similar in structure but lacks the iso-butoxy group.

4’-Ethylacetophenone: Contains an ethyl group instead of the iso-butoxy group.

4’-Cyanoacetophenone: Features a cyano group, differing significantly in chemical properties.

Uniqueness: Its structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

4'-iso-Butoxy-2'-methylacetophenone is an organic compound classified as an acetophenone derivative. Its unique structural features, including an iso-butoxy group at the para position and a methyl group at the ortho position relative to the carbonyl group, contribute to its distinct biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C13H18O2

- Molecular Weight : Approximately 206.28 g/mol

The compound undergoes various chemical reactions, such as oxidation, reduction, and substitution, which can lead to different derivatives with varying biological activities.

Common Reactions

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction of the carbonyl group can yield alcohols using sodium borohydride.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity depending on the context.

In Vitro Studies

Research has shown that this compound can be utilized in various biochemical assays to study enzyme-catalyzed reactions. For example:

- Cytotoxicity Assays : The compound has been evaluated for its cytotoxic effects against different cancer cell lines using assays like MTT and colony-forming assays. These studies assess its potential as an anticancer agent by determining its ability to inhibit cell proliferation and induce apoptosis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which warrants further investigation into its potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Methylacetophenone | Lacks iso-butoxy group; only has a methyl group | Lower hydrophobicity; less active |

| 4'-Ethylacetophenone | Contains an ethyl group instead of iso-butoxy | Similar activity; slightly different solubility |

| 4'-Cyanoacetophenone | Features a cyano group | Different chemical properties; lower biological activity |

The structural uniqueness of this compound allows for specific interactions in biological systems, enhancing its potential as a valuable compound for research and industrial applications.

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Evaluation of Antimicrobial Effects :

- In vitro tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibits notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

-

Impact on Drug Metabolism :

- Research highlighted that the compound's inhibition of cytochrome P450 enzymes could lead to significant alterations in drug metabolism profiles for co-administered medications. This finding emphasizes the need for cautious evaluation when considering it in therapeutic contexts.

Properties

IUPAC Name |

1-[2-methyl-4-(2-methylpropoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-15-12-5-6-13(11(4)14)10(3)7-12/h5-7,9H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQNGAKCVODOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.